molecular formula C11H8Cl2O3S B2776403 Methyl 3,7-dichloro-6-methoxy-1-benzothiophene-2-carboxylate CAS No. 331464-09-6

Methyl 3,7-dichloro-6-methoxy-1-benzothiophene-2-carboxylate

Cat. No.: B2776403
CAS No.: 331464-09-6
M. Wt: 291.14
InChI Key: GLCRWSBAFOWISI-UHFFFAOYSA-N
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Description

Methyl 3,7-dichloro-6-methoxy-1-benzothiophene-2-carboxylate is an organic compound with the molecular formula C({11})H({8})Cl({2})O({3})S It is a derivative of benzothiophene, a sulfur-containing heterocyclic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3,7-dichloro-6-methoxy-1-benzothiophene-2-carboxylate typically involves the following steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiophene derivative and an appropriate electrophile.

    Methoxylation: The methoxy group at the 6 position can be introduced via a nucleophilic substitution reaction using methanol and a suitable base.

    Esterification: The carboxylate group is introduced through an esterification reaction involving the corresponding carboxylic acid and methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and minimizing costs. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 3,7-dichloro-6-methoxy-1-benzothiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the chlorinated positions to hydrogen.

    Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or dechlorinated derivatives.

    Substitution: Amino or thiol-substituted benzothiophene derivatives.

Scientific Research Applications

Methyl 3,7-dichloro-6-methoxy-1-benzothiophene-2-carboxylate has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used in studies investigating the biological activity of benzothiophene derivatives, including their potential as antimicrobial or anticancer agents.

Mechanism of Action

The mechanism of action of Methyl 3,7-dichloro-6-methoxy-1-benzothiophene-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3,7-dichloro-1-benzothiophene-2-carboxylate: Lacks the methoxy group at the 6 position.

    Methyl 6-methoxy-1-benzothiophene-2-carboxylate: Lacks the chlorine atoms at the 3 and 7 positions.

    Methyl 3,7-dichloro-6-methoxy-1-benzofuran-2-carboxylate: Contains an oxygen atom in place of the sulfur atom in the benzothiophene ring.

Uniqueness

Methyl 3,7-dichloro-6-methoxy-1-benzothiophene-2-carboxylate is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both chlorine and methoxy groups, along with the benzothiophene core, makes it a versatile compound for various applications.

Properties

IUPAC Name

methyl 3,7-dichloro-6-methoxy-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8Cl2O3S/c1-15-6-4-3-5-7(12)10(11(14)16-2)17-9(5)8(6)13/h3-4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLCRWSBAFOWISI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1)C(=C(S2)C(=O)OC)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8Cl2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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